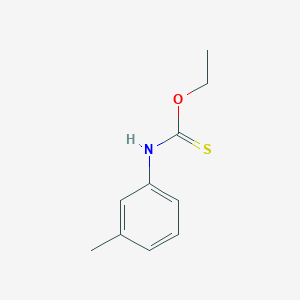
O-ethyl 3-methylphenylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl 3-methylphenylthiocarbamate (EMPTC) is a synthetic compound that belongs to the family of thiocarbamate herbicides. It is widely used as a selective herbicide in agriculture to control grassy weeds in crops such as rice, wheat, and corn. EMPTC has a broad spectrum of activity against various weed species and is considered a cost-effective solution for weed control.
Mécanisme D'action
O-ethyl 3-methylphenylthiocarbamate acts as a selective herbicide by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately results in its death.
Biochemical and Physiological Effects:
O-ethyl 3-methylphenylthiocarbamate has been shown to affect the growth and development of plants by inhibiting the synthesis of fatty acids. It also affects the photosynthetic process by reducing the chlorophyll content of the plant. Additionally, O-ethyl 3-methylphenylthiocarbamate has been shown to have a negative impact on soil microorganisms, which can lead to a decrease in soil fertility.
Avantages Et Limitations Des Expériences En Laboratoire
O-ethyl 3-methylphenylthiocarbamate is a cost-effective solution for weed control and has a broad spectrum of activity against various weed species. Its selective mode of action makes it an ideal herbicide for crops such as rice, wheat, and corn. However, O-ethyl 3-methylphenylthiocarbamate has limitations in terms of its impact on the environment and soil microorganisms, which can have negative consequences for soil fertility and crop productivity.
Orientations Futures
Future research on O-ethyl 3-methylphenylthiocarbamate could focus on developing new formulations that reduce its impact on the environment and soil microorganisms. Additionally, studies could be conducted to investigate the potential of O-ethyl 3-methylphenylthiocarbamate as a lead compound for the development of new herbicides with improved efficacy and selectivity. Finally, research could be conducted to investigate the potential of O-ethyl 3-methylphenylthiocarbamate as a tool for studying the metabolic processes of plants and their interactions with the environment.
Méthodes De Synthèse
O-ethyl 3-methylphenylthiocarbamate is synthesized from the reaction of 3-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction yields O-ethyl 3-methylphenylthiocarbamate as a white crystalline solid with a melting point of 83-85°C.
Applications De Recherche Scientifique
O-ethyl 3-methylphenylthiocarbamate has been extensively studied for its herbicidal properties and has been used in various scientific research applications. It has been used to investigate the effect of herbicides on soil microorganisms, the impact of herbicides on the environment, and the development of new herbicides.
Propriétés
Nom du produit |
O-ethyl 3-methylphenylthiocarbamate |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
O-ethyl N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,13) |
Clé InChI |
WLHVACSSRSCZGR-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NC1=CC=CC(=C1)C |
SMILES canonique |
CCOC(=S)NC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



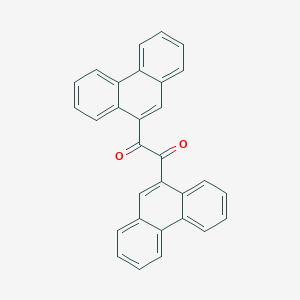
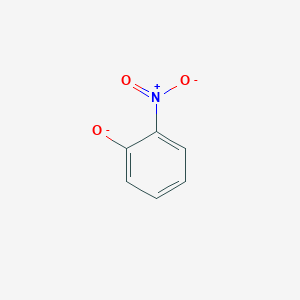
![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
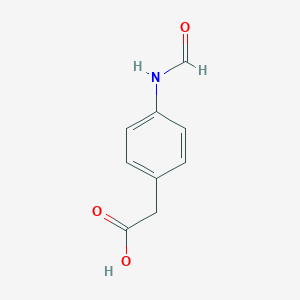
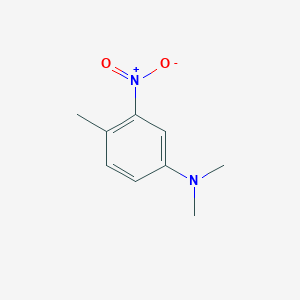
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
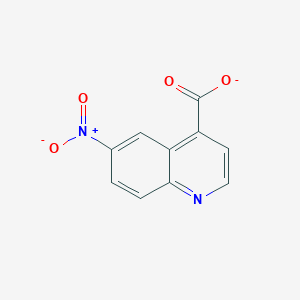
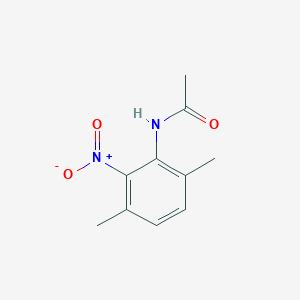
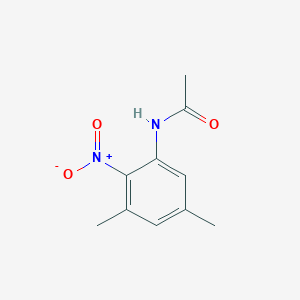
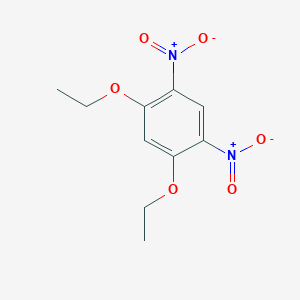
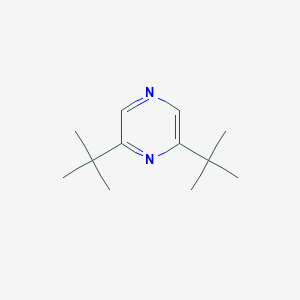
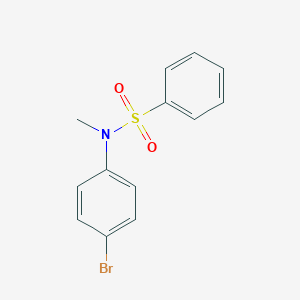
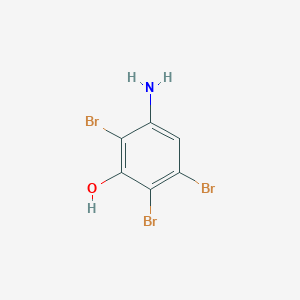
![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)